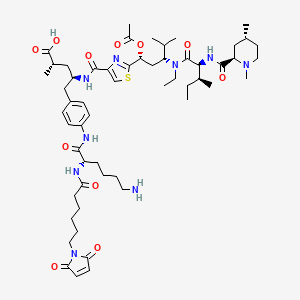![molecular formula C12H19NO4 B3324259 (1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 1820752-46-2](/img/structure/B3324259.png)
(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Übersicht
Beschreibung
“(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid” is a complex organic compound. It contains a bicyclic structure (azabicyclo[4.1.0]heptane), a tert-butoxycarbonyl group (also known as a Boc group), and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic structure, followed by the introduction of the Boc group and the carboxylic acid group. The Boc group is often used in organic synthesis to protect amines .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the bicyclic structure. The presence of the Boc group and the carboxylic acid group also adds to the complexity. The stereochemistry is indicated by the (1R,6S) notation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the Boc group and the carboxylic acid group. The Boc group can be removed under acidic conditions, revealing the amine. The carboxylic acid group can participate in various reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Scalable Synthesis : A study by Wang et al. (2013) describes a scalable synthesis method for a structurally similar compound, highlighting the importance of stereoselectivity in cyclopropanation steps for efficient production (Wang et al., 2013).
- Efficient Synthesis Routes : Maton et al. (2010) discuss an efficient and scalable synthesis route for a related compound, starting from commercially available chiral lactone. This research showcases improvements over traditional methods, emphasizing the role of innovative approaches in chemical synthesis (Maton et al., 2010).
- Synthesis Techniques : Napolitano et al. (2010) conducted a full study on the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid. They investigated different approaches to achieve an efficient synthesis, demonstrating the compound's potential as a building block in medicinal chemistry (Napolitano et al., 2010).
Applications in Medicinal Chemistry
- Peptidomimetic Synthesis : Mandal et al. (2005) report an efficient synthesis method for azabicyclo alkane amino acids, which are useful as rigid dipeptide mimetics in drug discovery. This highlights the compound's utility in developing new medications (Mandal et al., 2005).
- Conformational Studies : Hart and Rapoport (1999) synthesized a glutamic acid analogue using a similar compound, illustrating the use of such molecules in understanding peptide structure and function (Hart & Rapoport, 1999).
Advanced Chemical Transformations
- Derivative Formation : Moskalenko and Boev (2014) explored the intramolecular nucleophilic opening of the oxirane ring in a related compound, leading to new piperidine derivatives. This shows the compound's versatility in creating diverse chemical structures (Moskalenko & Boev, 2014).
- Nicotinic Receptor Binding Studies : Carroll et al. (2001) synthesized epibatidine analogues using a related compound. This research is significant for studying nicotinic acetylcholine receptor binding, crucial in neuropharmacology (Carroll et al., 2001).
Eigenschaften
IUPAC Name |
(1R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMZZZVRNHEHLG-MYIOLCAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2C[C@@]2(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(11bS)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide triethylamine adduct](/img/structure/B3324177.png)


![5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde](/img/structure/B3324201.png)
![2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3324202.png)


![2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol](/img/structure/B3324229.png)





![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B3324287.png)